

# Technical Monograph: 5-Methylazepan-2-one

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Methylazepan-2-one

CAS No.: 2210-07-3

Cat. No.: B1295309

[Get Quote](#)

## Executive Summary

**5-Methylazepan-2-one** (IUPAC), also known as 5-methyl-

-caprolactam, is a seven-membered lactam ring widely utilized as a chiral building block in pharmaceutical synthesis and as a monomer for modifying the crystallinity of Nylon-6 polymers.

[1]

Unlike its regioisomers (such as 3-methyl or 7-methylazepan-2-one), the 5-methyl derivative is unique because it can be synthesized from a symmetric precursor (4-methylcyclohexanone), eliminating the formation of regioisomeric byproducts during the ring-expansion phase.[1] This guide details the chemical identity, industrial synthesis via the Beckmann rearrangement, and modern enzymatic kinetic resolution protocols required to isolate enantiopure forms for drug development.

## Chemical Identity & Structural Analysis[1][2][3]

Parameter	Data
IUPAC Name	5-Methylazepan-2-one
CAS Number	2210-07-3 (Racemic)
Synonyms	5-Methyl- -caprolactam; Hexahydro-5-methyl-2H-azepin-2-one
Molecular Formula	
Molecular Weight	127.18 g/mol
Chirality	C5 is a stereocenter.[1][2] Product is typically racemic ( ) unless resolved.[1]
Physical State	Low-melting solid or viscous liquid (MP: -72°C; BP: -226°C)

## Stereochemical Insight

The molecule possesses a single chiral center at position 5.[1] While the precursor 4-methylcyclohexanone is achiral (possessing a plane of symmetry), the ring expansion desymmetrizes the molecule, resulting in a racemic mixture of (

) - and (

) -5-methylazepan-2-one.[1]

## Synthetic Pathways & Regioselectivity[1]

The primary industrial route involves the Beckmann Rearrangement of 4-methylcyclohexanone oxime.[1] This pathway is preferred over the Schmidt reaction (ketone +

) due to better thermal control and safety profiles at scale.

## Mechanism and Regiocontrol

The synthesis begins with the condensation of 4-methylcyclohexanone with hydroxylamine to form the oxime. Subsequent treatment with an acid catalyst (e.g., Polyphosphoric acid or Oleum) induces the rearrangement.

Critical Regioselectivity Note: In asymmetric ketones (e.g., 2-methylcyclohexanone), the migration of the carbon anti-periplanar to the hydroxyl group leads to a mixture of regioisomers. However, 4-methylcyclohexanone is symmetric.<sup>[1]</sup> Consequently, migration of either the C3 or C5 carbon (relative to the ketone) yields the identical product: **5-methylazepan-2-one**.<sup>[1]</sup> This symmetry makes the 5-methyl isomer the most synthetically accessible substituted caprolactam.<sup>[1]</sup>

## Experimental Protocol: Beckmann Rearrangement

Note: This protocol describes a standard laboratory-scale synthesis adapted from general caprolactam methodologies.<sup>[1]</sup>

Reagents:

- 4-Methylcyclohexanone (1.0 eq)<sup>[1]</sup>
- Hydroxylamine hydrochloride (1.2 eq)<sup>[1]</sup>
- Sodium acetate (1.5 eq)<sup>[1]</sup>
- Polyphosphoric acid (PPA) (Solvent/Catalyst)<sup>[1]</sup>

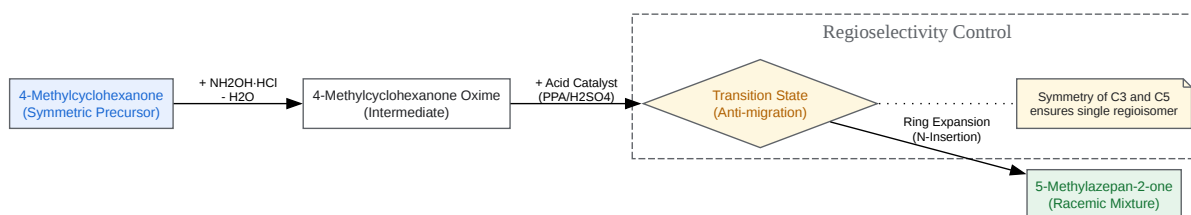
Step 1: Oxime Formation

- Dissolve 4-methylcyclohexanone in ethanol.
- Add aqueous hydroxylamine hydrochloride and sodium acetate.
- Reflux for 2 hours. Monitor by TLC (disappearance of ketone).<sup>[1]</sup>
- Cool, evaporate ethanol, and extract the solid oxime.<sup>[1]</sup> Recrystallize from aqueous ethanol.

Step 2: Rearrangement

- Heat PPA to 120°C in a chemically resistant flask.
- Add the oxime portion-wise with vigorous stirring (Exothermic reaction: maintain temp < 130°C).
- After addition, stir at 130°C for 30 minutes to ensure complete conversion.
- Quench: Pour the reaction mixture onto crushed ice/ammonia solution (pH > 8).
- Isolation: Extract with chloroform ( ). Dry organic layer over and concentrate.[1]
- Purification: Recrystallize from cyclohexane/ethyl acetate or distill under reduced pressure.

## Visualization of Synthesis Logic



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **5-methylazepan-2-one** via Beckmann rearrangement, highlighting the symmetry-driven regiocontrol.

## Chiral Resolution & Biocatalysis

For pharmaceutical applications (e.g., peptidomimetics), the racemic mixture is often unsuitable. Enzymatic Kinetic Resolution (EKR) is the gold standard for separating the enantiomers.

## Chemoenzymatic Strategy

Lipases, specifically *Candida antarctica* Lipase B (CAL-B, typically immobilized as Novozym 435), show high enantioselectivity toward substituted lactams.<sup>[1]</sup> The process generally involves the selective hydrolysis of one enantiomer (usually the

-isomer) into the corresponding amino acid, leaving the

-lactam unreacted.

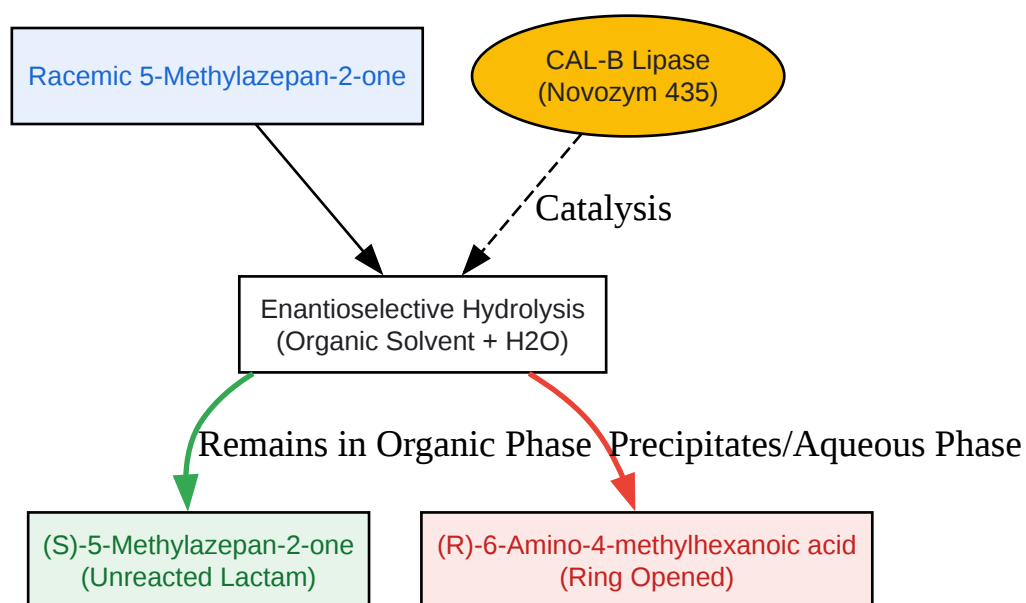
Reaction Scheme:

<sup>[1]</sup>

## Resolution Protocol

- Setup: Suspend racemic **5-methylazepan-2-one** (10 mmol) in diisopropyl ether (DIPE) or toluene containing 1 eq of water.
- Catalysis: Add Novozym 435 (20% w/w relative to substrate).<sup>[1]</sup>
- Incubation: Shake at 45°C - 60°C. Monitor conversion via chiral HPLC (Chiralpak AD-H column).
- Termination: Stop reaction at 50% conversion (theoretical yield of single enantiomer). Filter off the enzyme.<sup>[1]</sup>
- Separation:
  - The unreacted (S)-lactam remains in the organic solvent.<sup>[1]</sup>
  - The hydrolyzed (R)-amino acid (6-amino-4-methylhexanoic acid) precipitates or is extracted into an aqueous phase.<sup>[1]</sup>

## Biocatalytic Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: Enzymatic kinetic resolution workflow separating the enantiomers via selective ring-opening hydrolysis.

## Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectral markers.

Method	Expected Signal	Interpretation
NMR (400 MHz, )	6.10 (br s, 1H)	Amide NH proton (broad, exchangeable).[1]
3.20 (m, 2H)	H-7 protons (adjacent to Nitrogen).[1] Downfield shift due to electronegativity.	
2.45 (m, 2H)	H-3 protons (adjacent to Carbonyl).[1]	
0.95 (d, 3H)	Methyl group at C5.[1] Doublet splitting indicates coupling to H-5.[1]	
IR Spectroscopy	3200-3400	N-H stretch (Hydrogen bonded).[1]
1660	C=O stretch (Amide I band).[1] Characteristic of lactams.	
Mass Spectrometry	m/z 127	Molecular ion peak.[1]
m/z 112	Loss of methyl group.[1]	

## Pharmaceutical Applications

The **5-methylazepan-2-one** scaffold serves as a constrained peptidomimetic.[1] By incorporating this ring into peptide chains, researchers can:

- **Restrict Conformational Freedom:** The 7-membered ring locks the and angles of the peptide backbone, potentially increasing binding affinity to receptors.
- **Proteolytic Stability:** The lactam linkage is resistant to standard proteases, extending the half-life of peptide drugs.[1]

- Nylon Modification: In polymer science, copolymerization of **5-methylazepan-2-one** with caprolactam disrupts the hydrogen bonding network of Nylon-6, lowering the melting point and increasing flexibility for suture materials and drug-delivery matrices.[1]

## References

- National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 137496, **5-Methylazepan-2-one**. Retrieved from [Link]
- Gawley, R. E. (1988).[1] The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations.[1] Organic Reactions. Retrieved from [Link][1]
- Carrea, G., & Riva, S. (2000).[1] Properties and synthetic applications of enzymes in organic solvents. Angewandte Chemie International Edition. (General reference for lipase-mediated resolution in organic media).
- NIST Mass Spectrometry Data Center.**5-Methylazepan-2-one** Mass Spectrum. Retrieved from [Link][1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 6-Methylazepan-2-one | C7H13NO | CID 22520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylazepan-2-one | C7H13NO | CID 137496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Monograph: 5-Methylazepan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295309/docs#technical-monograph-5-methylazepan-2-one]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)